molecular formula C27H34N4O4 B2363302 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 921902-78-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2363302
CAS No.: 921902-78-5
M. Wt: 478.593
InChI Key: GRICWYRWHGUHGV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a tetrahydroquinoline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and tetrahydroquinoline intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, tetrahydroquinoline analogs, and piperidine-containing molecules. Examples include:

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-methyl-1,2,3,4-tetrahydroquinoline
  • N-(2-piperidin-1-ylethyl)ethanediamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines elements from both benzodioxole and piperidine families, which are known for their diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The primary areas of interest include:

  • Antimicrobial Activity
    • Studies have shown that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, several piperidine derivatives have demonstrated efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity
    • Preliminary evaluations indicate potential cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine and benzodioxole moieties can enhance cytotoxicity .
  • Enzyme Inhibition
    • Certain derivatives have been reported to inhibit key enzymes involved in metabolic pathways. For example, piperidine-based compounds have shown promise as inhibitors of α-glucosidase, which is crucial in carbohydrate metabolism .

Study 1: Antimicrobial Evaluation

A screening of various piperidine derivatives showed that compounds similar to this compound exhibited notable activity against bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the disk diffusion method.

Compound NameMIC (µg/mL)Pathogen
Compound A15.62Staphylococcus aureus
Compound B31.25Escherichia coli
Compound C7.81Candida albicans

Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity:

Cell LineIC50 (µM)
HepG210
A54915
MCF720

These results indicate that structural modifications can significantly impact the biological activity of the compound.

The proposed mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety is believed to play a crucial role in modulating enzyme activities, while the piperidine component may enhance binding affinity to biological targets .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4/c1-30-11-5-6-20-15-21(8-9-22(20)30)23(31-12-3-2-4-13-31)17-29-27(33)26(32)28-16-19-7-10-24-25(14-19)35-18-34-24/h7-10,14-15,23H,2-6,11-13,16-18H2,1H3,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRICWYRWHGUHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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